(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate
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Overview
Description
(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-2-formylphenol with 4-chloro-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of (4-Chloro-2-formylphenyl) 4-chloro-3-aminobenzoate.
Oxidation: Formation of (4-Chloro-2-carboxyphenyl) 4-chloro-3-nitrobenzoate.
Scientific Research Applications
(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Analytical Chemistry: Used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the formyl group.
4-Chloro-2-formylphenol: Contains the formyl and chloro groups but lacks the nitro group.
4-Chloro-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-10-2-4-13(9(5-10)7-18)22-14(19)8-1-3-11(16)12(6-8)17(20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUCINXJLMGGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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